molecular formula C25H36N6O2 B11504970 Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11504970
M. Wt: 452.6 g/mol
InChI Key: YHZOGYBBFLYGQQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that features a triazine ring substituted with piperidine groups and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate typically involves multi-step organic reactions. One common approach includes the formation of the triazine ring through cyclization reactions, followed by the introduction of piperidine groups via nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The piperidine and triazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)propanoate: Lacks the triazine and piperidine groups, resulting in different chemical properties.

    4,6-Di(piperidin-1-yl)-1,3,5-triazine: Contains the triazine and piperidine groups but lacks the ethyl ester moiety.

    3-(4-Methylphenyl)propanoic acid: Similar structure but lacks the triazine and piperidine groups.

Uniqueness

Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate is unique due to the combination of the triazine ring, piperidine groups, and ethyl ester moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C25H36N6O2

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C25H36N6O2/c1-3-33-22(32)18-21(20-12-10-19(2)11-13-20)26-23-27-24(30-14-6-4-7-15-30)29-25(28-23)31-16-8-5-9-17-31/h10-13,21H,3-9,14-18H2,1-2H3,(H,26,27,28,29)

InChI Key

YHZOGYBBFLYGQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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